molecular formula C17H29NO3 B4055278 ethyl 1-(3-cyclohexylpropanoyl)-3-piperidinecarboxylate

ethyl 1-(3-cyclohexylpropanoyl)-3-piperidinecarboxylate

Cat. No.: B4055278
M. Wt: 295.4 g/mol
InChI Key: QYOWGXUUBPAZAE-UHFFFAOYSA-N
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Description

Ethyl 1-(3-cyclohexylpropanoyl)-3-piperidinecarboxylate is a useful research compound. Its molecular formula is C17H29NO3 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.21474379 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

Ethyl 1-(3-cyclohexylpropanoyl)-3-piperidinecarboxylate may serve as a precursor or intermediate in the synthesis of complex molecules. For example, the phosphine-catalyzed [4 + 2] annulation process uses similar ethyl-substituted compounds to synthesize highly functionalized tetrahydropyridines, indicating the role of ethyl-substituted piperidinecarboxylates in facilitating regioselective synthesis processes (Zhu et al., 2003). Furthermore, the synthesis of fluoren-9-ones from ethyl cyclohexene-1-carboxylate suggests the versatility of ethyl cyclohexyl derivatives in organic synthesis (Ramana & Potnis, 1993).

Biochemical Studies

The compound could also be explored in biochemical contexts, such as studying enzyme-substrate interactions or as a tool compound in pharmacological research. For instance, the characterization of CPT-11 hydrolysis by human liver carboxylesterase isoforms explores the biochemical transformation of a structurally related compound, highlighting the potential of ethyl-substituted piperidinecarboxylates in understanding enzyme-mediated drug metabolism (Humerickhouse et al., 2000).

Materials Science

In materials science, the adsorption properties of similar compounds on surfaces can be studied to understand corrosion inhibition mechanisms or the development of new materials with specific surface interaction properties (Annand, Hurd, & Hackerman, 1965).

Properties

IUPAC Name

ethyl 1-(3-cyclohexylpropanoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO3/c1-2-21-17(20)15-9-6-12-18(13-15)16(19)11-10-14-7-4-3-5-8-14/h14-15H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOWGXUUBPAZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.